5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine is a complex organic compound belonging to the class of pyrrolopyridines. This compound features a unique bicyclic structure that combines both pyrrole and pyridine moieties, which are known for their diverse biological activities. The presence of bromine and fluorine substituents enhances its potential for various applications in medicinal chemistry.
This compound can be classified under heterocyclic compounds, specifically as a pyrrolopyridine derivative. Pyrrolopyridines are recognized for their significant pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The specific structure of 5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine indicates potential applications in drug development and therapeutic interventions.
The synthesis of 5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine can be approached through several synthetic routes. One effective method involves a multicomponent reaction that combines various starting materials such as isatins and tetrahydroisoquinolines. The reaction typically employs benzoic acid as a catalyst under microwave irradiation conditions to facilitate the formation of the desired compound efficiently.
In a typical synthesis protocol:
The molecular formula is , with a molar mass of approximately 325.20 g/mol. The compound's unique structure contributes to its chemical reactivity and biological activity.
5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine can undergo various chemical reactions typical of heterocycles:
The reactions are generally conducted under controlled conditions to ensure specificity and yield. For example, nucleophilic substitution reactions may require the use of polar aprotic solvents to enhance nucleophile reactivity.
The mechanism of action for compounds like 5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine often involves interaction with biological targets such as enzymes or receptors.
Studies indicate that derivatives of pyrrolopyridines exhibit significant biological activities including inhibition of cancer cell proliferation and modulation of insulin sensitivity in metabolic disorders .
Relevant data from studies suggest that modifications to the molecular structure can significantly influence these properties .
5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine has potential applications in several scientific fields:
Research continues to explore its full potential in therapeutic applications and its role in advancing drug discovery efforts .
The compound’s therapeutic significance stems from its capacity to disrupt X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins (cIAP1/2), master regulators of programmed cell death. XIAP directly inhibits caspase-3, -7, and -9, while cIAP1/2 ubiquitinate receptor-interacting protein kinases and modulate nuclear factor kappa B (NF-κB) signaling. The 5-bromo-6-(4-fluorobenzyl) moiety facilitates high-affinity binding to the BIR3 domain of XIAP and the BIR domains of cIAP1/2, displacing second mitochondrial-derived activator of caspases (SMAC) and initiating a proteasomal degradation cascade for cIAP1/2 [2] [10].
Biochemical Mechanism and Functional Outcomes
Table 1: Structural Features Enabling Apoptosis Modulation
Structural Element | Target Interaction | Functional Consequence |
---|---|---|
5-Bromo substituent | Hydrophobic pocket occupancy in BIR3 domain | Displacement of SMAC |
6-(4-Fluorobenzyl) group | π-Stacking with Trp323 in XIAP BIR3 | Enhanced binding affinity (IC₅₀ < 100 nM) |
3,3-Dimethyl dihydropyrrole | Conformational rigidity and metabolic stability | Reduced oxidative metabolism |
Dihydropyridine core | Hydrogen bonding with key BIR domain residues | Disruption of XIAP-caspase-9 interaction |
In vitro studies demonstrate that this compound induces concentration-dependent cIAP1 degradation at nanomolar concentrations (EC₅₀ = 10–50 nM) across multiple cancer cell lines, including MDA-MB-231 (breast) and A375 (melanoma) models. Subsequent TNFα secretion triggers caspase-8-dependent apoptosis or, upon caspase inhibition, RIPK1/RIPK3-dependent necroptosis. This dual mechanism overcomes common resistance pathways in malignancies with defective apoptosis execution [2] [5] [10].
The optimization of 5-bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine exemplifies fragment-based drug design (FBDD) principles applied to IAP antagonists. Initial fragment screens identified the dihydropyrrolopyridine core as a low-molecular-weight scaffold (<250 Da) with weak but ligand-efficient binding to cIAP1. Structure-guided elaboration focused on:
ASTX660 as a Clinical Derivative
The clinical candidate ASTX660 (Tolinapant) evolved from this scaffold through strategic incorporation of a C5-hydroxymethyl group (replacing bromine) and an N1-linked morpholinopiperazine ethanone side chain. These modifications addressed key limitations:
Table 2: Scaffold Optimization from Core Compound to ASTX660
Parameter | Core Compound | ASTX660 | Impact |
---|---|---|---|
C5 Substituent | Bromine | Hydroxymethyl | Reduced CYP3A4 metabolism; enhanced solubility |
N1 Functionalization | Unsubstituted | 2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one | Improved cIAP1/XIAP potency (IC₅₀ = 1–5 nM) |
Metabolic Stability (Human) | High CYP-mediated clearance | Moderate clearance (t₁/₂ = 4–6 h) | Oral bioavailability (F = 12–34%) |
In Vivo Efficacy | Not reported | Tumor regression at 5–20 mg/kg (mouse xenografts) | Advancement to Phase 1/2 trials (NCT02503423) |
The hydroxymethyl group in ASTX660 mitigated cytochrome P450 3A4 (CYP3A4)-dependent metabolism observed with the brominated precursor, which underwent rapid oxidative debromination and glucuronidation in non-human primates. This modification, coupled with the polar side chain, yielded balanced pharmacokinetics (12–34% oral bioavailability across species) and sustained target engagement, evidenced by cIAP1 degradation in surrogate tissues [2] [5].
Structure-Activity Relationship (SAR) Insights
The scaffold’s versatility is further demonstrated in AT-IAP (an ASTX660 precursor lacking the C5-hydroxymethyl), which exhibited potent in vitro activity but suboptimal primate pharmacokinetics due to CYP3A4-mediated morpholine ring opening. This limitation drove the strategic C5 hydroxymethylation in ASTX660, reducing lipophilicity (cLogP decrease from 4.2 to 3.1) and introducing a site for glucuronidation as a detoxification pathway [5].
The progression of this chemical series underscores the efficacy of fragment-based approaches in transforming a modestly active dihydropyrrolopyridine core into a clinical IAP antagonist with balanced dual cIAP1/XIAP inhibition and drug-like properties. Future directions include exploiting the scaffold’s intrinsic immunogenic cell death induction for combination therapies with immune checkpoint inhibitors [10].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9